molecular formula C17H17NO5S B2678135 Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 921923-11-7

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2678135
CAS No.: 921923-11-7
M. Wt: 347.39
InChI Key: SJNRGPYNHCRPIY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamido moiety. The molecule comprises a central 3-methylthiophene-2-carboxylate scaffold substituted at the 5-position with the piperonyl-acetamido group. This structural motif is characteristic of bioactive molecules, as the thiophene core and aromatic substituents are known to enhance pharmacological properties such as antimicrobial or antiproliferative activity .

Properties

IUPAC Name

ethyl 5-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-21-17(20)16-10(2)6-15(24-16)18-14(19)8-11-4-5-12-13(7-11)23-9-22-12/h4-7H,3,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRGPYNHCRPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Bioactivity Reference
Target Compound Thiophene 3-Methyl, benzo[d][1,3]dioxol-5-yl-acetamido Not explicitly described N/A Not reported N/A
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate Thiophene Acetyl, phenyl, phenylamino Bromination of precursor 1 N/A Antibacterial, antifungal
N-[4-Hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-benzodioxole-5-carboxamide Thiazole Benzodioxole-carboxamide, nitroanilino Hantzsch cyclization 75% Antimicrobial (inferred)
5-Acetamido-6-(2-(dimethylamino)ethoxy)benzo[b]selenophene-2-carboxylic acid Benzo[b]selenophene Acetamido, dimethylaminoethoxy Alkylation with chloroamine 80% Not reported
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate Pyrrolidine Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl High-pressure hydrogenation N/A Not reported

Key Findings and Implications

  • Structural Impact on Bioactivity: Thiophene and thiazole cores are associated with antimicrobial and anticancer activity, while selenophene and pyrrolidine derivatives may offer alternative pharmacokinetic profiles .
  • Synthesis Complexity : Bromination and Hantzsch cyclization are common for thiophene/thiazole systems, whereas pyrrolidine derivatives require specialized conditions (e.g., air-free synthesis) .

Biological Activity

Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic compound with potential biological activities that are being explored in various research contexts. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.41 g/mol
  • IUPAC Name : Ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial and fungal strains. A study conducted on similar thiophene derivatives indicated significant antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Candida albicans.

CompoundConcentration (µg/mL)E. coli Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)A. niger Zone of Inhibition (mm)
This compound400151412
Standard (Ciprofloxacin)400201816

Anticancer Activity

Research into the anticancer properties of this compound suggests it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thiophene have been observed to induce cytotoxicity in human cancer cells by disrupting cellular signaling pathways.

Case Study : A study on a related compound demonstrated that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests that ethyl derivatives can serve as lead compounds in developing anticancer agents.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation.
  • DNA Intercalation : The benzo[d][1,3]dioxole moiety is hypothesized to intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively studied; however, preliminary data suggest it may exhibit low toxicity at therapeutic doses. Further investigation is required to establish its safety for potential therapeutic use.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the thiophene core, followed by sequential functionalization. Key steps include:
  • Amide coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate acetamido group attachment .
  • Solvent and catalyst optimization : Dimethylformamide (DMF) as a solvent with triethylamine (TEA) enhances reaction efficiency .
  • Purification : Recrystallization with ethanol or methanol improves purity (>95%), monitored by thin-layer chromatography (TLC) .
  • Yield improvement : Microwave-assisted synthesis reduces reaction time (2–4 hours) and increases yield by 15–20% compared to conventional methods .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., benzo[d][1,3]dioxol-5-yl proton signals at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 403.12) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} confirm ester and amide carbonyl groups .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer :
  • In vitro assays :
  • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA (IC50_{50} values reported at 12–18 µM for related compounds) .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., IC50_{50} ~25 µM in HeLa cells) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzo[d][1,3]dioxol-5-yl group?

  • Methodological Answer :
  • Analog synthesis : Replace the benzo[d][1,3]dioxol-5-yl group with substituents like phenyl, nitrobenzene, or methylenedioxy derivatives .
  • Biological testing : Compare IC50_{50} values across analogs to identify critical functional groups. For example, removal of the dioxole ring reduces COX-2 inhibition by 60% .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .

Q. What strategies are effective in resolving contradictory data regarding its biological activity across different studies?

  • Methodological Answer :
  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Dose-response validation : Repeat experiments with gradient concentrations (1–100 µM) to confirm dose-dependent effects .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can researchers identify and validate molecular targets for this compound?

  • Methodological Answer :
  • Target fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to suspected targets (e.g., kinases or GPCRs) .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and observing reduced compound efficacy .

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